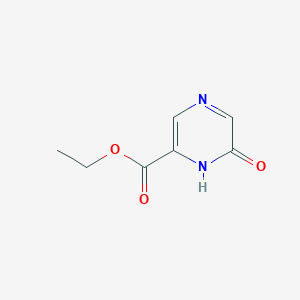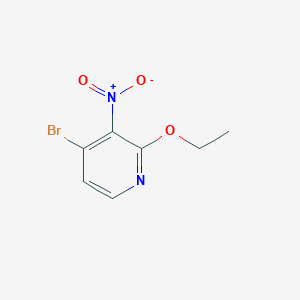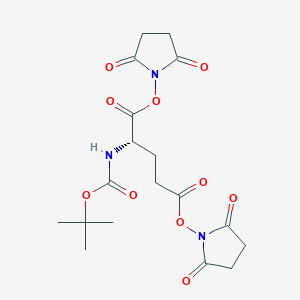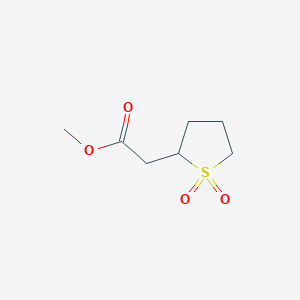
Ethyl 6-oxo-1,6-dihydropyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-oxo-1,6-dihydropyrazine-2-carboxylate is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are important components in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a pyrazine ring with an ethyl ester group at the 2-position and a keto group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-1,6-dihydropyrazine-2-carboxylate typically involves the reaction of ethyl aroylpyruvates with diaminomaleonitrile in glacial acetic acid at room temperature. This reaction leads to the formation of pyrazine-2,3-dicarbonitriles, which can then be further processed to obtain the desired compound . Another method involves the treatment of ethyl aroylpyruvates with malononitrile in a mixture of ethanol and water at room temperature, resulting in the formation of ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory methods mentioned above.
化学反応の分析
Types of Reactions
Ethyl 6-oxo-1,6-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles at the carbonyl groups, leading to the formation of different derivatives.
Cyclization: The intermediate products formed during nucleophilic attacks can undergo cyclization to yield various heterocyclic compounds.
Common Reagents and Conditions
Diaminomaleonitrile: Used in the synthesis of pyrazine-2,3-dicarbonitriles.
Malononitrile: Used in the formation of ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylates.
Glacial acetic acid: Serves as a solvent and catalyst in some reactions.
Ethanol and water mixture: Used as a solvent in certain reactions.
Major Products Formed
Pyrazine-2,3-dicarbonitriles: Formed from the reaction with diaminomaleonitrile.
Ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylates: Formed from the reaction with malononitrile.
科学的研究の応用
Ethyl 6-oxo-1,6-dihydropyrazine-2-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of ethyl 6-oxo-1,6-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to exert its effects through modulation of key biological processes .
類似化合物との比較
Similar Compounds
Ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates: These compounds share a similar pyrazine ring structure and exhibit comparable biological activities.
2,3-dicyanopyrazine: Another pyrazine derivative with similar synthetic routes and chemical properties.
Ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylates: Formed from similar reactions and used in related applications.
Uniqueness
Ethyl 6-oxo-1,6-dihydropyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
特性
IUPAC Name |
ethyl 6-oxo-1H-pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-8-4-6(10)9-5/h3-4H,2H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMLSBZFFOQIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)







![6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12954131.png)
